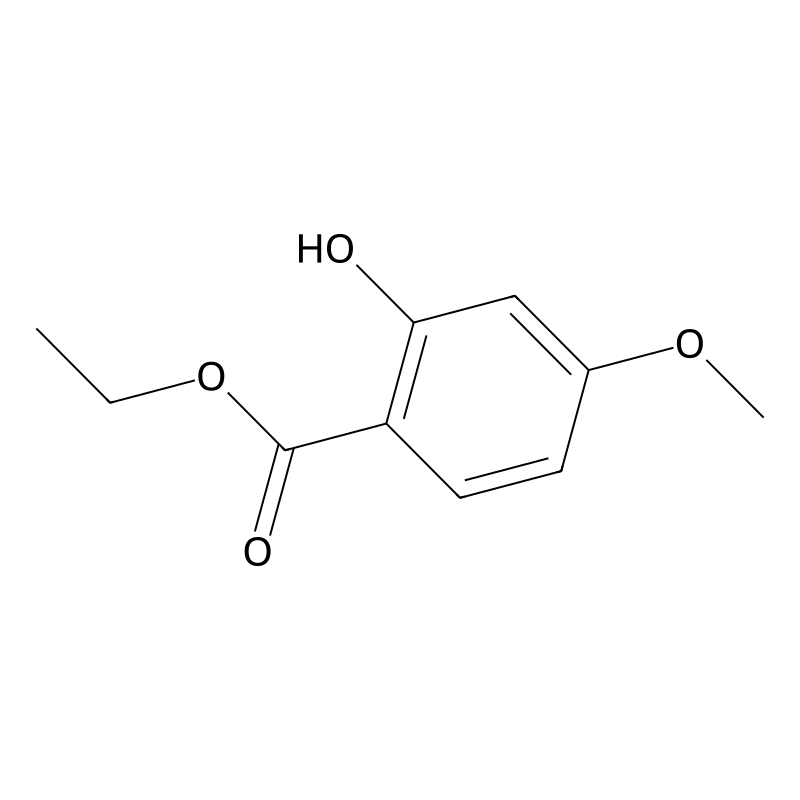

Ethyl 2-hydroxy-4-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula . It features a benzoate structure with a hydroxyl group and a methoxy group positioned at the 2 and 4 positions, respectively. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and for its potential biological activities.

- Esterification: It can be synthesized through the esterification of 2-hydroxy-4-methoxybenzoic acid with ethanol, often catalyzed by acids like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC) .

- Alkylation: The compound can undergo alkylation reactions to form more complex structures, such as in the synthesis of pharmaceuticals .

- Nitration and Reduction: It can be nitrated and subsequently reduced to yield various derivatives, which may have enhanced biological activity .

Ethyl 2-hydroxy-4-methoxybenzoate exhibits notable biological activities. It has been studied for its potential antimicrobial properties and as an antifeedant, which suggests applications in agriculture to deter pests . Additionally, its derivatives have shown promise in anticancer research, particularly in the synthesis of compounds related to gefitinib, a drug used in cancer therapy .

The synthesis of Ethyl 2-hydroxy-4-methoxybenzoate can be achieved through several methods:

- Direct Esterification: Reacting 2-hydroxy-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.

- Using DCC: Employing dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate esterification under milder conditions .

- Multi-step Synthesis: Starting from simpler aromatic compounds, undergoing a series of reactions including alkylation, nitration, and reduction to yield the desired ester .

Ethyl 2-hydroxy-4-methoxybenzoate finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of medicinal compounds.

- Agriculture: Due to its antifeedant properties, it is explored for use in pest control formulations.

- Cosmetics: It may be utilized for its aromatic properties and as a potential preservative.

Studies on Ethyl 2-hydroxy-4-methoxybenzoate's interactions reveal its potential effectiveness against certain pathogens and pests. Its derivatives have been evaluated for their ability to inhibit growth or activity of specific bacterial strains and fungi . Furthermore, research indicates that it may interact synergistically with other compounds to enhance its biological efficacy.

Ethyl 2-hydroxy-4-methoxybenzoate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-hydroxybenzoate | Hydroxyl group at position 2 | Lacks methoxy substitution; primarily used as a preservative. |

| Methyl 3-hydroxy-4-methoxybenzoate | Methoxy group at position 4 | More commonly studied for pharmaceutical applications. |

| Methyl 3-methoxybenzoate | Methoxy group at position 3 | Often used in flavoring; less bioactive than Ethyl 2-hydroxy-4-methoxybenzoate. |

| Ethyl p-hydroxybenzoate | Hydroxyl group at para position | Used extensively as a preservative; lacks unique biological activities found in Ethyl 2-hydroxy-4-methoxybenzoate. |

Ethyl 2-hydroxy-4-methoxybenzoate stands out due to its unique combination of functional groups that contribute to its diverse biological activities and applications compared to these similar compounds.